molecular formula C14H18N4O2S B2553285 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1172937-06-2

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2553285
CAS RN: 1172937-06-2
M. Wt: 306.38
InChI Key: DIBSQHXHQMXCPO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known for their broad spectrum of pharmacological properties, including anticancer activities .


Molecular Structure Analysis

The molecular formula of the compound is CHNOS . Thiadiazole is the bioisostere of pyrimidine and oxadiazole, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has explored the synthesis and structural exploration of related heterocyclic compounds, highlighting their potential in drug discovery and development. For instance, studies on the synthesis of various piperidin-1-yl and thiadiazol-2-yl derivatives demonstrate the methodologies for creating compounds with potential biological activities (Zheng Rui, 2010; S. Benaka Prasad et al., 2018).

Antimicrobial and Antifungal Activities

  • Various studies have evaluated the antimicrobial and antifungal activities of compounds structurally similar to "(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone." These include the synthesis and in vitro testing of new pyridine derivatives and thiazoles, which have shown variable and modest activity against bacteria and fungi (N. Patel et al., 2011; Wagnat W. Wardkhan et al., 2008).

Antitubercular and Anti-fungal Activity

  • The synthesis and evaluation of novel thiadiazole derivatives have been investigated for their antitubercular and antifungal activities. Some compounds demonstrated significant activity, showcasing the potential of these structural frameworks in developing new therapeutic agents (Manjoor. Syed et al., 2013).

Anticancer Agents

  • Research into the synthesis of benzofuran-2-carboxylic acid ethyl ester derivatives and related compounds has indicated their potency as anti-tumor agents. These studies provide a foundation for the development of new cancer therapies by exploiting the unique properties of these chemical structures (I. Hayakawa et al., 2004).

Molecular Docking Studies

  • Advanced computational studies, including density functional theory (DFT) calculations and molecular docking, have been employed to understand the molecular interactions, stability, and potential biological activity of these compounds. This research aids in the prediction of binding affinities and activity profiles against various targets, such as enzymes or receptors (C. S. Karthik et al., 2021; A. Karayel, 2021).

properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-3-12-15-16-13(21-12)10-4-6-18(7-5-10)14(19)11-8-9(2)20-17-11/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSQHXHQMXCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

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